molecular formula C15H21NO3 B3158909 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid CAS No. 860649-26-9

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid

Cat. No.: B3158909
CAS No.: 860649-26-9
M. Wt: 263.33 g/mol
InChI Key: MQWWIQVFGXTFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with hydroxy and dimethyl groups, attached to a piperidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 2-Hydroxy-4,6-dimethylbenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and carboxylic acid groups play crucial roles in binding to these targets, while the piperidine ring provides structural stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    2-Hydroxy-4,6-dimethylbenzaldehyde: Shares the benzyl group but lacks the piperidine and carboxylic acid functionalities.

    4-Piperidinecarboxylic acid: Contains the piperidine and carboxylic acid groups but lacks the substituted benzyl group.

    1-(2-Hydroxybenzyl)-4-piperidinecarboxylic acid: Similar structure but without the dimethyl substitutions on the benzyl group. The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-7-11(2)13(14(17)8-10)9-16-5-3-12(4-6-16)15(18)19/h7-8,12,17H,3-6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWIQVFGXTFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Reactant of Route 3
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.